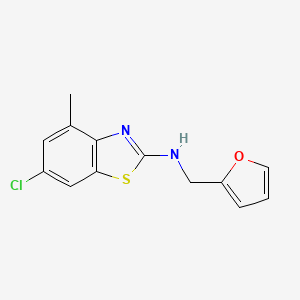
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
“2,5-Dimethylphenylacetyl chloride” is a chemical compound with the molecular formula C10H11ClO . It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of “2,5-Dimethylphenylacetyl chloride” is 182.64700 . The exact mass is 182.05000 . The molecular formula is C10H11ClO .Physical And Chemical Properties Analysis
“2,5-Dimethylphenylacetyl chloride” has a density of 1.118g/cm3 . Its boiling point is 260.272ºC at 760 mmHg . The flash point is 113.995ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Double complex salts of related quinoline derivatives have been synthesized to explore their structural properties and interactions. For example, the study by Forniés et al. (2012) on double salts featuring platinum complexes showcases significant Pt···Pt and π···π interactions, offering insights into the ligand exchange processes through experimental and DFT studies (Forniés, S. Fuertes, C. Larraz, A. Martín, V. Sicilia, & A. Tsipis, 2012).
Photophysical Properties
- The luminescent properties of zinc complexes with hydroxyquinoline ligands have been investigated, revealing insights into their photophysical characteristics. Ghedini et al. (2002) designed and synthesized new 5-substituted-8-hydroxyquinoline ligands, leading to luminescent zinc complexes that exhibit interesting emission properties (Ghedini, M. Deda, I. Aiello, & A. Grisolia, 2002).
Biodegradation Studies
- Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacterial strains, such as Mycobacterium neoaurum, highlights the environmental applications of studying these compounds. Ji et al. (2019) elucidated the degradation pathway and potential environmental remediation applications of these bacteria (Ji, Y. Zhang, Y. Liu, P. Zhu, & X. Yan, 2019).
Catalysis and Polymerization
- Studies on the catalytic applications of related compounds, such as the use of aromatic amine ligand/Cu(I) chloride systems for polymerizing phenols, provide insights into material synthesis and industrial applications. Kim et al. (2018) explored highly active catalyst systems for polymerizing 2,6-dimethylphenol, demonstrating the efficiency of certain ligand-Cu catalyst systems in synthesizing polyphenylene ethers (Kim, M. Shin, Y. T. Kim, J. Kim, & Y. Kim, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-11-5-6-13(3)16(9-11)18-10-17(20(21)23)15-8-7-12(2)14(4)19(15)22-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUVRJICSUZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)



![3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451963.png)

